molecular formula C10H12N2 B13257132 5-(Cyclohex-1-en-1-yl)pyrimidine

5-(Cyclohex-1-en-1-yl)pyrimidine

Cat. No.: B13257132
M. Wt: 160.22 g/mol
InChI Key: VRVMKOBPKZYWJM-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)pyrimidine ( 1936212-08-6) is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It features a pyrimidine ring, a fundamental heterocyclic structure in medicinal chemistry known for its versatility and presence in a wide range of bioactive molecules . The pyrimidine scaffold is recognized for its significance in drug discovery, appearing in compounds with diverse therapeutic applications including antimicrobial, anticancer, anti-inflammatory, and antiviral agents . Researchers value this core structure for its ability to interact with biological targets through hydrogen bonding and to act as a bioisostere for other aromatic systems, which can improve the pharmacokinetic properties of drug candidates . This compound is supplied for research and development purposes only. It is intended for use by qualified laboratory professionals. Handling should be conducted in accordance with all applicable local, state, and federal regulations. Please refer to the safety data sheet for proper handling and hazard information.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

5-(cyclohexen-1-yl)pyrimidine

InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h4,6-8H,1-3,5H2

InChI Key

VRVMKOBPKZYWJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Direct Substitution on Pyrimidine

One common approach is to start from a halogenated pyrimidine (e.g., 5-bromopyrimidine) and perform a cross-coupling reaction to introduce the cyclohexenyl group. For example, Suzuki or Buchwald–Hartwig cross-coupling reactions can be used to couple a cyclohexenyl boronic acid or cyclohexenyl amine derivative with the halopyrimidine under palladium catalysis. This method is efficient but requires the preparation of suitable cyclohexenyl organometallic reagents and halogenated pyrimidine precursors.

Pyrimidine Ring Construction with Cyclohexenyl Substituent

Alternatively, the pyrimidine ring can be synthesized de novo by cyclization reactions that incorporate the cyclohexenyl moiety during ring formation. This approach often involves condensation of amidines or guanidines with β-dicarbonyl compounds bearing the cyclohexenyl substituent. This method allows direct access to the substituted pyrimidine without the need for cross-coupling steps.

Detailed Preparation Methods

Cross-Coupling Method Using Cyclohexenyl Precursors

  • Starting Materials: 5-bromopyrimidine and cyclohex-1-en-1-ylboronic acid or cyclohex-1-en-1-yl stannane
  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands
  • Conditions: Typically performed in polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere at elevated temperatures (80–120 °C)
  • Mechanism: The palladium catalyst facilitates oxidative addition of the bromopyrimidine, transmetalation with the cyclohexenyl organometallic reagent, and reductive elimination to form the C–C bond at the 5-position of pyrimidine

This method yields this compound in moderate to good yields (50–85%) depending on the catalyst system and substrate purity.

Pyrimidine Ring Formation via Cyclization

  • Starting Materials: Cyclohex-1-en-1-yl-substituted β-dicarbonyl compounds (e.g., cyclohexenyl diketones or ketoesters) and amidines or guanidines
  • Conditions: Acidic or basic catalysis under reflux or microwave irradiation
  • Procedure: Condensation of the β-dicarbonyl compound with the amidine forms the pyrimidine ring with the cyclohexenyl group installed at the 5-position
  • Advantages: One-pot synthesis, fewer steps, and avoidance of expensive catalysts

For example, microwave-assisted synthesis in DMF or ethanol has been reported to afford pyrimidine derivatives efficiently with high purity and yields up to 80%.

Alternative Methods

  • Sonochemical and Ultrasound-Assisted Synthesis: Ultrasound irradiation has been used to promote condensation and cyclization reactions leading to pyrimidine derivatives under milder conditions and shorter reaction times.
  • One-Pot Microwave Synthesis: Controlled microwave heating enables rapid and efficient synthesis of pyrimidine derivatives, including those with cyclohexenyl substituents, by accelerating reaction kinetics.

Representative Reaction Scheme

Step Reagents/Conditions Product Yield (%) Notes
5-Bromopyrimidine + Cyclohex-1-en-1-ylboronic acid Pd(PPh3)4, K2CO3, toluene, 100 °C, 12 h 70–85 Suzuki cross-coupling
Cyclohexenyl β-dicarbonyl + Amidines DMF, microwave irradiation, 90 °C, 1 h 75–80 One-pot pyrimidine ring formation
Cyclohexenyl β-dicarbonyl + Guanidine Ethanol, reflux, 6 h 60–75 Conventional condensation
Cyclization under ultrasound Ethanol, ultrasound, 60 °C, 30 min 65–78 Sonochemical method

Analytical Characterization and Research Findings

  • Spectroscopic Data: The synthesized this compound is characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry. Key features include aromatic proton signals of pyrimidine and characteristic olefinic protons of the cyclohexenyl ring.
  • Elemental Analysis: Confirms molecular formula consistency with calculated carbon, hydrogen, and nitrogen percentages.
  • Purity Assessment: Thin-layer chromatography (TLC) and recrystallization techniques are used to verify product purity.
  • Yields and Reaction Optimization: Microwave and ultrasound-assisted methods improve yields and reduce reaction times compared to conventional heating.

Summary and Outlook

The preparation of this compound is well-established through palladium-catalyzed cross-coupling reactions and direct pyrimidine ring construction methods. Advances in microwave and ultrasound-assisted synthesis have enhanced the efficiency and sustainability of these processes. Future research may focus on expanding substrate scope, optimizing green chemistry protocols, and exploring biological applications of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohex-1-en-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-(Cyclohex-1-en-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They play a role in the development of new therapeutic agents for diseases such as cancer and viral infections .

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, solvents, and lubricants .

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Heterocyclic Framework

  • 5-Substituted Pyrimidines: The cyclohexenyl group at position 5 distinguishes this compound from derivatives like 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide ( ), where substituents occupy positions 4 and 5.
  • Fused-Ring Systems : Compounds such as 6-benzoyl-3-ethyl-2-thioxo-pyrrolo[3,2-d]pyrimidin-4(5H)-one ( ) incorporate a fused pyrrole ring, enhancing planarity and conjugation. In contrast, 5-(cyclohex-1-en-1-yl)pyrimidine retains a simpler pyrimidine scaffold, favoring synthetic accessibility and tunability.

Substituent Chemistry and Functional Groups

  • Cyclohexenyl vs. Carboxamide : The cyclohexenyl group is less polar than the carboxamide substituents in 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides ( ), which exhibit hydrogen-bonding capability. This difference impacts solubility and bioavailability, with cyclohexenyl likely increasing lipophilicity.
  • Halogenated Derivatives : The 2-chloro and 5-iodo substituents in enhance electrophilicity, facilitating cross-coupling reactions. The absence of halogens in this compound may limit such reactivity but improve stability under physiological conditions.

Biological Activity

5-(Cyclohex-1-en-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 160.22 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
IUPAC NameThis compound

2. Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that connect the cyclohexene moiety with the pyrimidine ring. Various synthetic routes have been explored, including:

  • Condensation Reactions : Utilizing aldehydes and amines under acidic or basic conditions.
  • Cyclization Techniques : Employing cyclization agents such as phosphorus oxychloride (POCl₃) or sulfuric acid to facilitate the formation of the pyrimidine ring.

3.1 Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. It has shown promising activity against various bacterial strains:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

3.2 Anticancer Activity

The potential anticancer effects of this compound have been explored in vitro against various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HepG2 (liver cancer)10.0

These findings indicate that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of resistant bacteria. The results demonstrated that this compound significantly inhibited the growth of antibiotic-resistant strains, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Potential

In a preclinical trial, the anticancer activity of this compound was assessed in a mouse model bearing human tumor xenografts. The treatment resulted in a substantial reduction in tumor size compared to control groups, indicating its effectiveness in vivo.

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